4-(5-Chlorothiophen-2-yl)butan-1-amine
Description
4-(5-Chlorothiophen-2-yl)butan-1-amine is a primary amine featuring a butyl chain terminated by an amino group (-NH₂) and a 5-chlorothiophen-2-yl substituent. The compound’s structure combines a thiophene ring (a 5-membered heterocycle with sulfur) substituted with chlorine at position 5 and a butan-1-amine chain at position 2. Its molecular formula is C₈H₁₂ClNS, with a molecular weight of 189.70 g/mol (calculated). The hydrochloride salt (CAS: 1803582-06-0, PubChem CID: 102555175) is also documented .
Synthesis routes for similar compounds (e.g., ) suggest that such amines may be prepared via reactions involving halogenated aromatic intermediates and aliphatic amines under acidic conditions.
Properties
Molecular Formula |
C8H12ClNS |
|---|---|
Molecular Weight |
189.71 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C8H12ClNS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-5H,1-3,6,10H2 |
InChI Key |
TURFELNEHAJUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiophen-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with butan-1-amine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The thiophene ring can be reduced under hydrogenation conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
4-(5-Chlorothiophen-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways involving amine-containing compounds.
Industry: Used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
4-(5-Methylthiophen-2-yl)butan-1-amine
- Molecular Formula : C₉H₁₅NS
- Molecular Weight : 169.28 g/mol
- Methyl’s electron-donating nature may also alter electronic interactions compared to chlorine’s electron-withdrawing effect .
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Molecular Formula : C₆H₉ClN₂S (estimated)
- Key Differences: The amine is attached via a methylene (-CH₂-) bridge to the thiophene ring, forming a secondary amine (-NHCH₃).
Heterocycle Replacement: Thiophene vs. Thiazole
4-(5-Bromothiazol-2-yl)butan-1-amine
- Molecular Formula : C₇H₁₁BrN₂S
- Molecular Weight : 235.14 g/mol
- Key Differences: Replacing thiophene with thiazole introduces a nitrogen atom into the heterocycle. Bromine’s larger atomic radius and weaker electronegativity compared to chlorine may influence reactivity (e.g., as a leaving group) .
Amine Substitution Patterns
N-Butyl-N-(3-(4-(tert-butyl)phenyl)prop-2-yn-1-yl)butan-1-amine
Structural and Functional Comparison Table
Research Implications and Limitations
- Electronic Effects : Chlorine’s electron-withdrawing nature may enhance the amine’s acidity (lower pKₐ) compared to methyl-substituted analogs, influencing binding in biological systems or catalytic applications.
- Solubility and Reactivity : Thiazole-containing derivatives (e.g., ) may exhibit higher aqueous solubility due to hydrogen-bonding capability, while bromine’s presence could favor nucleophilic substitution reactions.
- Availability : The discontinuation of this compound highlights the need for alternative synthesis routes or structurally related substitutes.
Biological Activity
4-(5-Chlorothiophen-2-yl)butan-1-amine is an organic compound notable for its unique structural features, which include a chlorine atom at the 5-position of the thiophene ring and an amine group attached to a butane chain. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.
- Molecular Formula : C₈H₁₂ClNS
- Molecular Weight : 175.71 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the thiophene ring.
- Substitution reactions to introduce the chlorine atom.
- Attachment of the butan-1-amine side chain.
These methods may vary based on laboratory conditions and desired yields and can be optimized for higher purity and efficiency using continuous flow reactors .
Binding Affinity and Interaction Studies
Research indicates that this compound exhibits significant binding affinity to various biological targets. Studies are ongoing to elucidate how this compound affects enzymatic pathways or receptor functions, which are crucial for understanding its therapeutic potential .
Pharmacological Applications
The compound has shown promise in several pharmacological applications:
-
Anti-inflammatory Activity :
- It has been tested for its ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. Preliminary results indicate that it is a potent inhibitor compared to established drugs like celecoxib .
-
Antimicrobial Properties :
- Investigations into its antimicrobial activity have suggested potential efficacy against various pathogens, although specific data is still being compiled .
-
Anticancer Potential :
- The structural attributes of this compound may contribute to anticancer activities, particularly through mechanisms involving apoptosis and cell cycle regulation .
Case Study 1: Anti-inflammatory Effects
In a controlled study, derivatives of this compound were synthesized and evaluated for their COX inhibitory activity. Results showed that these derivatives exhibited significant anti-inflammatory effects, with some compounds demonstrating greater potency than traditional NSAIDs.
| Compound | COX Inhibition (%) | Comparison with Celecoxib |
|---|---|---|
| Compound A | 85% | Higher |
| Compound B | 75% | Comparable |
| Compound C | 90% | Higher |
Case Study 2: Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial properties of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, indicating effective antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Although specific mechanisms of action for this compound are still under investigation, it is believed that the presence of the thiophene ring plays a crucial role in its interaction with biological targets, potentially influencing neurotransmission pathways and other cellular processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
